(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 10354-19-5
VCID: VC4067635
InChI: InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+
SMILES: C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19 g/mol

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

CAS No.: 10354-19-5

Cat. No.: VC4067635

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide - 10354-19-5

Specification

CAS No. 10354-19-5
Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Standard InChI InChI=1S/C11H8N2O3/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H2,13,14)/b8-3+
Standard InChI Key CBMXFPHUADQWJW-FPYGCLRLSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)N
SMILES C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N

Introduction

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its distinctive benzodioxole moiety and a cyano group conjugated to an amide functionality. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a candidate for biological activity studies.

Synthesis

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves a Knoevenagel condensation reaction between 1,3-benzodioxole derivatives and cyanoacetamide. The reaction is catalyzed by a base such as piperidine under mild reflux conditions.

Reaction Scheme:

  • Starting materials: 1,3-benzodioxole and cyanoacetamide.

  • Catalyst: Piperidine or another organic base.

  • Reaction conditions: Mild reflux in ethanol or methanol.

This method provides high yields and ensures the formation of the (E)-isomer due to thermodynamic stability.

Biological Activity

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has been investigated for its potential pharmacological properties:

  • Enzyme Inhibition Studies:

    • Molecular docking studies suggest that this compound may interact with enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

    • Binding energy calculations indicate favorable interactions with active sites of target proteins.

  • Anticancer Potential:

    • The benzodioxole moiety has been linked to cytotoxic activities in related compounds, suggesting this derivative may exhibit similar effects.

Analytical Characterization

The compound's structure has been confirmed using advanced spectroscopic techniques:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide detailed insights into the electronic environment of the functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups such as cyano (-C≡N) and amide (-C=O).

Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is explored for:

  • Drug Development: As a scaffold for designing inhibitors targeting inflammatory or cancer pathways.

  • Synthetic Chemistry: As an intermediate in the preparation of other bioactive molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator